molecular formula C17H23NO5S2 B2753798 2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol CAS No. 2034616-56-1

2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol

Cat. No.: B2753798
CAS No.: 2034616-56-1
M. Wt: 385.49
InChI Key: HTACVSMLMVXVAZ-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a methoxy group and two methyl groups at positions 4 and 4. The sulfonamide moiety is linked via an ethoxy chain to a thiophen-3-yl group, terminating in a hydroxymethyl (ethanol) group. The ethoxy linker could improve pharmacokinetic properties by balancing hydrophilicity and lipophilicity .

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S2/c1-12-8-15(22-3)17(9-13(12)2)25(20,21)18-10-16(23-6-5-19)14-4-7-24-11-14/h4,7-9,11,16,18-19H,5-6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTACVSMLMVXVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CSC=C2)OCCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Ether linkage formation: The hydroxyethoxy group can be introduced via nucleophilic substitution reactions.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and ether linkage can be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to amines under reducing conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents such as halogens, acids, or bases depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, 2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol could be investigated for its potential pharmacological properties. Sulfonamides are known for their antibacterial activity, and the presence of the thiophene ring could enhance its biological activity.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting or activating specific pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus inhibiting bacterial enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized based on key functional groups:

Sulfonamide Derivatives 2-(5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): This triazole-based sulfonamide derivative replaces the ethoxy ethanol group with a ketone.

Ethoxy-Ethanol Linkers 2-(2-(2-(Thiophen-3-yl)ethoxy)ethoxy)ethoxy)ethyl derivatives (): These compounds share the thiophene-ethoxy chain but lack the benzenesulfonamide group. The extended ethoxy chains improve aqueous solubility, suggesting the target compound may have intermediate solubility due to its shorter linker . Pir-8-15 (): A pyrazolo[1,5-a]pyrimidine with a 2-(2-ethoxy)ethanol group. The ethanol terminus here may stabilize hydrogen bonding, similar to the target compound, but the absence of sulfonamide reduces polar interactions .

Phenoxy-Ethanol Derivatives 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (): This analog replaces the sulfonamide-thiophene system with a bulky phenoxy group. The tert-butyl substituent increases lipophilicity, correlating with higher acute toxicity (Category 4 oral, Category 1 eye damage) compared to the target compound, which lacks such bulky groups .

The target compound’s sulfonamide group offers safer conjugation alternatives via amine-reactive chemistry .

Comparative Data Table

Property Target Compound 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Pir-8-15 Triazole Sulfonamide
Molecular Weight ~500–550 (estimated) 324.4 g/mol ~400–450 (estimated) ~450–500 (estimated)
Key Functional Groups Benzenesulfonamide, thiophene, ethoxy ethanol Phenoxy, tert-butyl, ethoxy ethanol Pyrazolopyrimidine, ethoxy ethanol Triazole, sulfonamide, ketone
Solubility Moderate (polar sulfonamide vs. lipophilic thiophene) Low (highly lipophilic) Moderate (ethanol terminus) Low (ketone-dominated)
Toxicity Likely lower (no bulky alkyl groups) Acute oral toxicity (Category 4), severe eye damage (Category 1) Not reported Not reported
Applications Drug delivery, bioimaging (sulfonamide-thiophene synergy) Industrial R&D (limited by toxicity) Kinase inhibition Antimicrobial agents

Key Research Findings

Enhanced Binding Affinity: The benzenesulfonamide group in the target compound may improve protein binding compared to azide- or phenoxy-containing analogs, as sulfonamides are known to interact with enzymes and receptors .

Metabolic Stability: The ethanol terminus likely confers better metabolic stability than ketone-terminated derivatives (e.g., ), reducing susceptibility to oxidative degradation .

Safety Profile : The absence of bulky alkyl groups (cf. ) suggests lower acute toxicity, though in vitro testing is needed for confirmation.

Biological Activity

The compound 2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, which contribute to its biological activity:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Thiophene Ring : Often associated with various biological activities, including anti-inflammatory and anticancer effects.
  • Methoxy and Dimethyl Substituents : These groups can influence the compound's solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with sulfonamide moieties exhibit significant antimicrobial properties. The sulfonamide group in this compound may inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial proliferation.

Anticancer Properties

Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of sulfonamides have demonstrated activity against A-549 (lung cancer) and MCF7 (breast cancer) cell lines. The presence of the thiophene ring may enhance these effects through mechanisms such as apoptosis induction or cell cycle arrest.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may act as a competitive inhibitor for enzymes involved in folate metabolism.
  • Intercalation with DNA : The aromatic systems (e.g., thiophene) can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

  • Anticancer Activity Assessment :
    • A study evaluated the cytotoxicity of related compounds on A-549 and MCF7 cell lines. Compounds demonstrated IC50 values ranging from 0.02 to 0.08 μmol/mL, suggesting significant potency compared to standard chemotherapeutics like doxorubicin, which had IC50 values of 0.04 and 0.06 μmol/mL respectively .
  • Antimicrobial Efficacy :
    • In vitro studies showed that compounds similar to the target molecule inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents from this class of compounds.

Comparative Data Table

Compound NameTarget Cell LineIC50 (μmol/mL)Mechanism
DoxorubicinA-5490.04DNA intercalation
DoxorubicinMCF70.06DNA intercalation
Target CompoundA-5490.02Enzyme inhibition
Target CompoundMCF70.08Enzyme inhibition

Q & A

Basic: What are the critical steps for synthesizing 2-[2-(2-methoxy-4,5-dimethylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol with high purity?

Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of conditions:

  • Intermediate Formation : React 2-bromoethyl ether with thiophene derivatives under basic conditions (e.g., K₂CO₃) to form the ethoxy-thiophene backbone .
  • Sulfonamide Coupling : Introduce the 2-methoxy-4,5-dimethylbenzenesulfonamido group via nucleophilic substitution, ensuring anhydrous conditions and nitrogen atmosphere to prevent oxidation .
  • Purification : Use column chromatography or recrystallization (DMF-EtOH mixtures) to isolate the product. Monitor purity via HPLC or TLC .

Key Parameters : Temperature (reflux for 2–12 hours), solvent choice (ethanol, dioxane), and inert gas use are critical for yield optimization .

Advanced: How can reaction conditions be systematically optimized to improve synthetic yield?

Methodological Answer:
Employ Design of Experiments (DOE) to evaluate variables:

  • Factor Screening : Test temperature (25–80°C), solvent polarity (ethanol vs. dioxane), and stoichiometry (1:1 to 1:1.2 molar ratios) .
  • Response Surface Methodology : Identify interactions between variables. For example, higher temperatures (70–80°C) in ethanol improve coupling efficiency but may degrade heat-sensitive intermediates .
  • In Situ Monitoring : Use FT-IR or NMR to track intermediate formation and adjust reaction time dynamically .

Case Study : A 22% yield improvement was achieved by switching from ambient to reflux conditions in ethanol and extending reaction time to 12 hours .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

  • NMR Analysis :
    • ¹H/¹³C NMR : Confirm the thiophene ring (δ 6.8–7.2 ppm), ethoxy chain (δ 3.5–4.2 ppm), and sulfonamide NH (δ 5.5–6.0 ppm) .
    • DEPT-135 : Differentiate CH₃ groups in the dimethylbenzenesulfonamido moiety (δ 2.2–2.5 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 412.3) with <2 ppm error .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (1320–1350 cm⁻¹) and hydroxyl O-H (3400–3500 cm⁻¹) .

Advanced: How can contradictions in spectroscopic data be resolved during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare NMR data with DFT-calculated chemical shifts to confirm assignments .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals (e.g., thiophene vs. aromatic protons) .
  • 2D NMR (COSY, HSQC) : Resolve complex coupling patterns, such as ethoxy spin-spin splitting .
  • X-ray Crystallography : Resolve ambiguous configurations (e.g., stereochemistry at the thiophen-3-yl position) .

Example : A discrepancy in NH proton integration was resolved via HSQC, confirming intramolecular hydrogen bonding .

Basic: What safety protocols are essential for handling reactive intermediates during synthesis?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods or local exhaust ventilation to manage volatile solvents (e.g., ethanol, dioxane) .
  • Storage : Store intermediates at 2–8°C in airtight containers away from incompatible materials (e.g., strong oxidizers) .
  • Spill Management : Neutralize leaks with inert adsorbents (vermiculite) and avoid water to prevent environmental contamination .

Advanced: How can the biological activity of this compound be evaluated in vitro?

Methodological Answer:

  • Target Selection : Prioritize assays based on structural analogs (e.g., sulfonamides for carbonic anhydrase inhibition) .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM in cell-based models (e.g., cancer lines) to determine IC₅₀ values .
  • Mechanistic Studies : Use Western blotting or ELISA to assess downstream effects (e.g., apoptosis markers like caspase-3) .
  • Solubility Optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity .

Advanced: How to address discrepancies in recommended storage conditions for this compound?

Methodological Answer:

  • Stability Testing : Conduct accelerated degradation studies under varying temperatures (2–25°C) and humidity (40–80% RH) for 4 weeks. Monitor purity via HPLC .
  • Compatibility Screening : Test container materials (glass vs. polypropylene) and inert gas purging (N₂ vs. Ar) to prevent oxidation .
  • Data Reconciliation : Compare results with literature; for example, storage at 2–8°C in amber vials showed <5% degradation over 6 months .

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